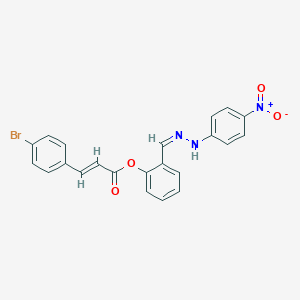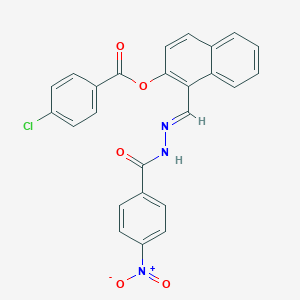![molecular formula C16H19BrN2O2 B386698 N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE](/img/structure/B386698.png)
N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound with the molecular formula C16H19BrN2O2 and a molecular weight of 351.24 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a bicycloheptane ring structure, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
The synthesis of N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with bicyclo[4.1.0]heptane-7-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process . The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Analyse Des Réactions Chimiques
N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be compared with other similar compounds, such as:
N’-(5-chloro-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.
N’-(5-fluoro-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
N’-(5-iodo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide:
These comparisons highlight the uniqueness of N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide and its potential advantages in various scientific research applications.
Propriétés
Formule moléculaire |
C16H19BrN2O2 |
|---|---|
Poids moléculaire |
351.24g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H19BrN2O2/c1-21-14-7-6-11(17)8-10(14)9-18-19-16(20)15-12-4-2-3-5-13(12)15/h6-9,12-13,15H,2-5H2,1H3,(H,19,20)/b18-9+ |
Clé InChI |
QMWBRQVTGBUOAJ-GIJQJNRQSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2C3C2CCCC3 |
SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2C3C2CCCC3 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2C3C2CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B386615.png)
![N-mesityl-3-[(phenoxyacetyl)hydrazono]butanamide](/img/structure/B386616.png)
![2-chloro-N-[1-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B386617.png)

![1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE](/img/structure/B386619.png)
![Ethyl 4-({[5-(4-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B386621.png)


![3-[(2-Chloroanilino)methyl]-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B386632.png)
![3-[(2-Iodoanilino)methyl]-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386633.png)
![N-{1-[(benzylsulfanyl)methyl]-2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B386635.png)
![1-{[(4-Iodophenyl)imino]methyl}-2-naphthyl 4-chlorobenzoate](/img/structure/B386637.png)

![2-(2,4-dichlorophenoxy)-N'-[1-methyl-3-oxo-3-(1-pyrrolidinyl)propylidene]acetohydrazide](/img/structure/B386640.png)
